EPX Inhibition Potency: Target Compound Versus Comparator Pyrrole Scaffolds
3-(4-Bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a bromination activity assay using tyrosine as substrate [1]. In contrast, structurally related pyrrole-based compounds evaluated for EPX inhibition in the same assay system show IC₅₀ values ranging from >10 μM to inactive, with the most potent comparator in the series exhibiting an IC₅₀ of approximately 1.4 μM [2]. This represents an approximately 4-fold potency advantage for the target compound over the best comparator pyrrole scaffold tested under identical conditions.
| Evidence Dimension | Inhibition of human eosinophil peroxidase (EPX) bromination activity |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | Related pyrrole scaffold; IC₅₀ = ~1.4 μM (most potent comparator in same assay series) |
| Quantified Difference | ~4-fold greater potency (360 nM vs. ~1,400 nM) |
| Conditions | Human EPX; tyrosine as substrate; measurement of 3-bromo-tyrosine formation; 10 min incubation |
Why This Matters
This 4-fold potency differential directly impacts compound selection for EPX-targeted assay development, where higher potency reduces compound consumption and improves signal-to-noise ratios in enzymatic screening campaigns.
- [1] BindingDB BDBM50554035 / CHEMBL4790231. Inhibition of human EPX bromination activity using tyrosine as substrate; IC₅₀ = 360 nM. View Source
- [2] BindingDB BDBM50554035 Target Summary. Comparative IC₅₀ data for related pyrrole compounds against human EPX; most potent comparator ~1.4 μM. View Source
